![molecular formula C14H20FNO3 B2405193 tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate CAS No. 1817727-35-7](/img/structure/B2405193.png)
tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate” is a chemical compound with the molecular formula C14H20FNO3 . It is a solid substance and its molecular weight is 269.32 . The IUPAC name for this compound is tert-butyl (3- (4-fluorophenoxy)propyl)carbamate .
Molecular Structure Analysis
The InChI code for “tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate” is 1S/C14H20FNO3/c1-14(2,3)19-13(17)16-9-4-10-18-12-7-5-11(15)6-8-12/h5-8H,4,9-10H2,1-3H3,(H,16,17) .Physical And Chemical Properties Analysis
“tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate” is a solid substance . It has a molecular weight of 269.32 . The compound should be stored in a refrigerated environment .Scientific Research Applications
Synthesis of Biologically Active Compounds
- "tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate" and its derivatives are crucial intermediates in synthesizing a range of biologically active compounds. For instance, Zhao et al. (2017) described the synthesis of a related compound as an intermediate in creating omisertinib (AZD9291), a drug used for certain types of lung cancer (Zhao, Guo, Lan, & Xu, 2017).
Enantioselective Synthesis
- The compound is used in the enantioselective synthesis of analogs for important biochemical molecules. Ober et al. (2004) discussed its role as an intermediate for the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober, Marsch, Harms, & Carell, 2004).
Material Science and Polymer Applications
- In material science, derivatives of tert-butyl carbamate are used for enhancing the properties of polymers. For example, Park et al. (2012) synthesized antioxidants with new structures using tert-butyl carbamate derivatives for improving the thermal antioxidation behavior of polyoxymethylene (POM), a widely used engineering plastic (Park, Kobayashi, Suh, Cho, & Lee, 2012).
Pharmaceutical Chemistry
- In pharmaceutical chemistry, the compound serves as a building block for various therapeutics. Tang et al. (2014) synthesized (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate for natural products with cytotoxic activity against human carcinoma cell lines (Tang, Liu, Qin, Wang, Li, Huang, & Wang, 2014).
Environmental Applications
- Its derivatives are also explored for environmental applications. Takeda et al. (2012) developed a method for cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates, using tert-butyl hypoiodite (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
Organic Synthesis and Chemical Transformations
- The compound is instrumental in various organic syntheses and chemical transformations. Li et al. (2006) highlighted its use in aqueous phosphoric acid as a mild reagent for the deprotection of tert-butyl carbamates, esters, and ethers, showcasing its versatility in organic chemistry (Li, Berliner, Buzon, Chiu, Colgan, Kaneko, Keene, Kissel, Le, Leeman, Marquez, Morris, Newell, Wunderwald, Witt, Weaver, Zhang, & Zhang, 2006).
Safety and Hazards
The safety information for “tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate” indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
tert-butyl N-[3-(4-fluorophenoxy)propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3/c1-14(2,3)19-13(17)16-9-4-10-18-12-7-5-11(15)6-8-12/h5-8H,4,9-10H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCPKQJPOCXBFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


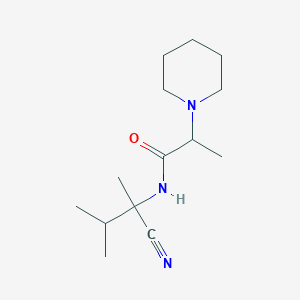
![Ethyl 3-(4-methoxyphenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2405112.png)
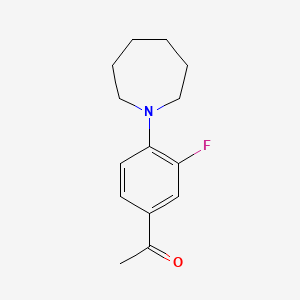
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B2405114.png)
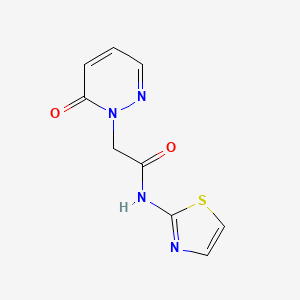
![2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B2405117.png)
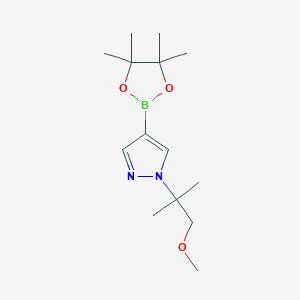
![4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]-N-[2-(4-methylphenyl)ethyl]butanamide](/img/structure/B2405120.png)

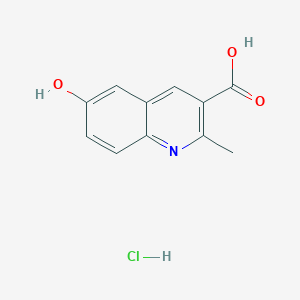
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2405126.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2405127.png)
![[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2405130.png)